Fluorine-Induced Lipophilicity Increase
The incorporation of a fluorine atom at the 3-position of the pyrrolidine ring significantly increases the compound's lipophilicity. 3-(3-Chlorophenyl)-3-fluoropyrrolidine has a computed XLogP3 value of 2.3 . In contrast, the non-fluorinated analog, 3-(3-chlorophenyl)pyrrolidine, has a predicted LogP of approximately 1.9 [1]. This represents a +0.4 log unit increase in lipophilicity for the fluorinated compound [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 3-(3-chlorophenyl)pyrrolidine; Predicted LogP = 1.9 |
| Quantified Difference | +0.4 log units |
| Conditions | In silico prediction; XLogP3 for target, ACD/Labs prediction for comparator |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical parameter for oral bioavailability in drug discovery, making the fluorinated building block more suitable for lead optimization programs targeting intracellular or CNS targets.
- [1] ChemSpider. 3-(3-Chlorophenyl)pyrrolidine hydrochloride. ACD/LogP prediction: 1.90 (estimated). View Source
